5-Amino-2-(benzylamino)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

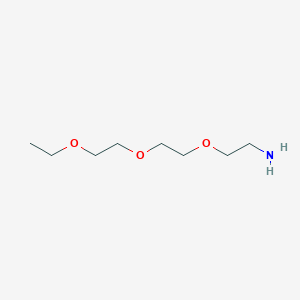

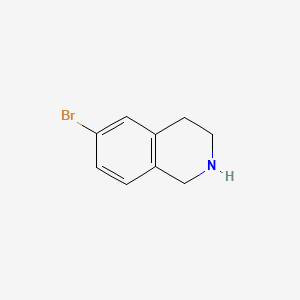

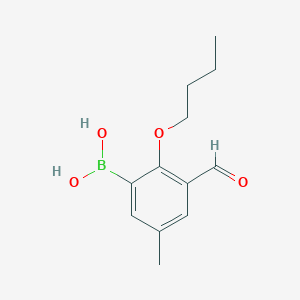

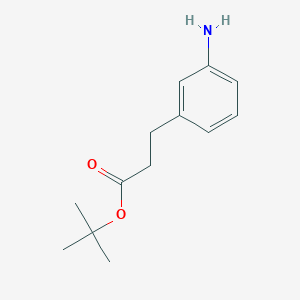

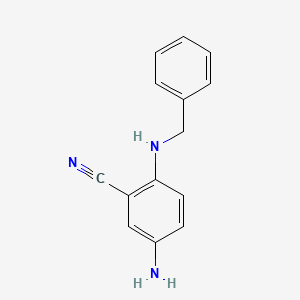

5-Amino-2-(benzylamino)benzonitrile, also known as 5-amino-2-benzylbenzonitrile, is an organic compound with a molecular formula of C12H11N3. It is a colorless solid that is soluble in organic solvents and is used in various scientific research applications. The compound is of interest due to its potential for use in the synthesis of various other compounds, as well as its potential for use in biochemical and physiological studies.

科学的研究の応用

Xanthine Oxidase Inhibitory and Anti-inflammatory Activity

A study by Smelcerovic et al. (2015) investigated the inhibitory activity against xanthine oxidase and anti-inflammatory response of compounds including a structure similar to 5-Amino-2-(benzylamino)benzonitrile. The study found significant inhibitory effects and a promising anti-inflammatory response, indicating potential therapeutic applications in conditions associated with oxidative stress and inflammation Smelcerovic et al., 2015.

Synthesis and Chemical Transformations

Several research efforts have focused on synthesizing and transforming compounds related to this compound for various chemical and pharmacological applications:

- Shablykin, Chumachenko, and Brovarets (2010) explored reactions leading to oxazole derivatives, demonstrating the compound's utility in synthesizing heterocyclic structures Shablykin, Chumachenko, & Brovarets, 2010.

- Nakamura et al. (2011) described methods for the preparation of monoamines and diaminocalix[4]arenes, showcasing the compound's versatility in complex organic syntheses Nakamura et al., 2011.

Antimicrobial and Antiproliferative Activity

Research by Liszkiewicz et al. (2003) involved the synthesis of new derivatives showing cytotoxic activity against human tumor cell lines, highlighting the compound's potential in developing anticancer agents Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003.

Catalysis and Reaction Mechanisms

Studies have also delved into the catalytic properties and reaction mechanisms involving compounds related to this compound:

- Reguillo et al. (2010) investigated the ruthenium-catalyzed hydrogenation of benzonitrile into benzylamine, providing insights into catalytic processes and potential industrial applications Reguillo et al., 2010.

Electrosynthesis and Organic Synthesis

Efforts by Nematollahi et al. (2016) on the electrochemical synthesis of new organic compounds emphasized the role of compounds like this compound in green chemistry and electrosynthesis, showcasing innovative approaches to chemical synthesis Nematollahi, Hesari, Salehzadeh, Hesari, & Momeni, 2016.

Safety and Hazards

When handling 5-Amino-2-(benzylamino)benzonitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

5-amino-2-(benzylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDKWLZMPOXSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589876 |

Source

|

| Record name | 5-Amino-2-(benzylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952917-89-4 |

Source

|

| Record name | 5-Amino-2-(benzylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)